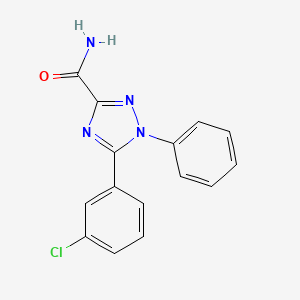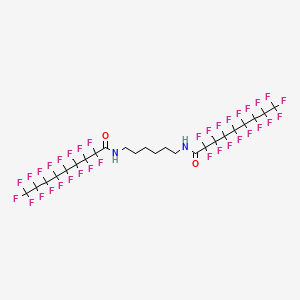
N,N'-bis(Perfluorononanoyl)1,6-hexanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-bis(Perfluorononanoyl)1,6-hexanediamine is a chemical compound with the molecular formula C24H16F34N2O2. It is known for its unique structure, which includes two perfluorononanoyl groups attached to a 1,6-hexanediamine backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(Perfluorononanoyl)1,6-hexanediamine typically involves the reaction of 1,6-hexanediamine with perfluorononanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of N,N’-bis(Perfluorononanoyl)1,6-hexanediamine follows similar synthetic routes but on a larger scale. Continuous-flow synthesis methods have been developed to improve efficiency and yield. These methods involve the use of microreactors and catalysts to facilitate the reaction under controlled conditions, resulting in higher productivity and purity .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-bis(Perfluorononanoyl)1,6-hexanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The perfluorononanoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a common reducing agent used in the reduction of N,N’-bis(Perfluorononanoyl)1,6-hexanediamine.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorononanoyl oxides, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
N,N’-bis(Perfluorononanoyl)1,6-hexanediamine has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Chemistry: The compound is utilized in various chemical reactions and processes as a reagent or intermediate.
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of N,N’-bis(Perfluorononanoyl)1,6-hexanediamine involves its interaction with molecular targets through its functional groups. The perfluorononanoyl groups can form strong interactions with various substrates, enhancing the compound’s effectiveness in different applications. The pathways involved include binding to specific receptors or enzymes, leading to desired biological or chemical effects .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Hexamethylene bis(acetamide): Similar in structure but with acetamide groups instead of perfluorononanoyl groups.
N,N’-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine: Another hexanediamine derivative with different functional groups.
Uniqueness
N,N’-bis(Perfluorononanoyl)1,6-hexanediamine is unique due to its perfluorononanoyl groups, which impart exceptional chemical resistance and thermal stability. This makes it particularly valuable in applications requiring robust materials and reagents .
Propiedades
Número CAS |
174495-83-1 |
|---|---|
Fórmula molecular |
C24H14F34N2O2 |
Peso molecular |
1008.3 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-[6-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoylamino)hexyl]nonanamide |
InChI |
InChI=1S/C24H14F34N2O2/c25-9(26,11(29,30)13(33,34)15(37,38)17(41,42)19(45,46)21(49,50)23(53,54)55)7(61)59-5-3-1-2-4-6-60-8(62)10(27,28)12(31,32)14(35,36)16(39,40)18(43,44)20(47,48)22(51,52)24(56,57)58/h1-6H2,(H,59,61)(H,60,62) |
Clave InChI |
ITKZNLZORZOOLJ-UHFFFAOYSA-N |
SMILES canónico |
C(CCCNC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCNC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-2-yl]oxybenzoic acid](/img/structure/B14142804.png)
![4-Chloro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B14142814.png)
![Ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14142828.png)
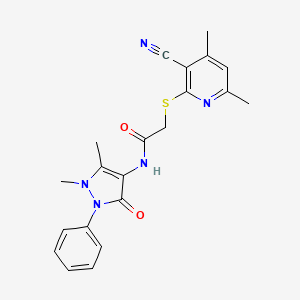
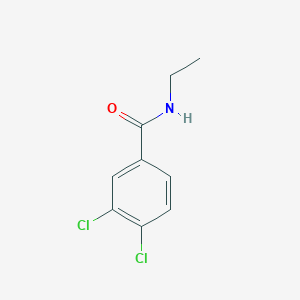
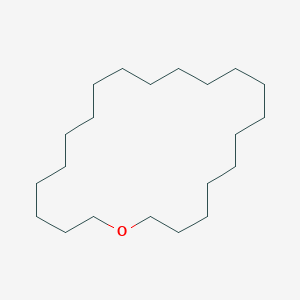
![[Hydroxy(phenyl)-lambda3-iodanyl] benzenesulfonate](/img/structure/B14142843.png)
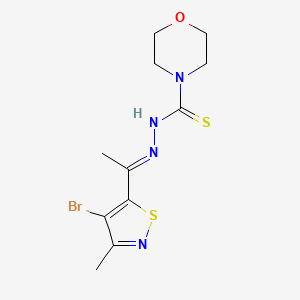
![2-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14142849.png)
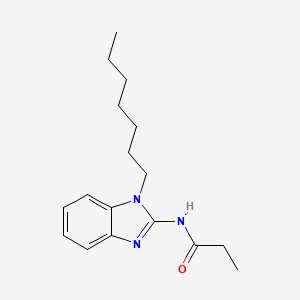

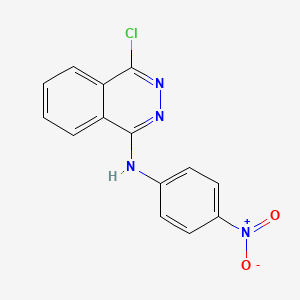
![1-(4,6-Dimethylidenebicyclo[3.1.0]hexan-2-yl)propan-2-one](/img/structure/B14142867.png)
